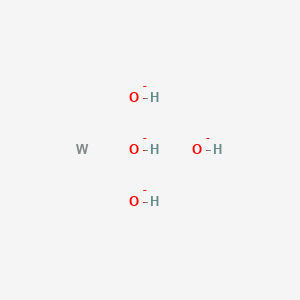

Tungsten hydroxide

Description

Properties

CAS No. |

107477-35-0 |

|---|---|

Molecular Formula |

H4O4W-4 |

Molecular Weight |

251.9 |

IUPAC Name |

tungsten;tetrahydroxide |

InChI |

InChI=1S/4H2O.W/h4*1H2;/p-4 |

InChI Key |

BDPNSNXYBGIFIE-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[W] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[W] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Tungsten Hydroxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tungsten hydroxide nanoparticles (WHNPs), with a focus on methodologies relevant to researchers in materials science and drug development. Tungsten-based nanomaterials are gaining increasing attention for their potential in various applications, including catalysis, sensing, and biomedicine.[1] This document details common synthesis routes, in-depth characterization techniques, and the current understanding of their biological interactions, offering a foundational resource for professionals in the field.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles, often in the form of tungstic acid (H₂WO₄) or its hydrated forms (WO₃·nH₂O), is typically achieved through wet chemical methods. The choice of synthesis route significantly influences the nanoparticles' morphology, size, and crystallinity. The most prevalent methods are hydrothermal synthesis, precipitation, and the sol-gel method.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for producing crystalline nanoparticles. It involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel, known as an autoclave. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution Preparation: Dissolve a tungsten precursor, such as sodium tungstate dihydrate (Na₂WO₄·2H₂O), in deionized water.[2]

-

Acidification: Acidify the solution by dropwise addition of an acid, typically hydrochloric acid (HCl) or nitric acid (HNO₃), under constant stirring to precipitate tungstic acid.[2][3] The pH of the solution is a critical parameter for controlling the nanoparticle morphology.

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.[2] Seal the autoclave and heat it to a specific temperature, generally between 110°C and 180°C, for a duration of 12 to 24 hours.[2][4]

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.[2] Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[2]

-

Drying: Dry the final product in an oven, typically at a temperature around 70-100°C.[2][5]

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Precipitation Method

The precipitation method is a straightforward and scalable approach for synthesizing this compound nanoparticles. It involves the chemical reaction of a tungsten salt solution with a precipitating agent, leading to the formation of an insoluble this compound precipitate.

Experimental Protocol: Precipitation Method

-

Precursor Solution: Prepare an aqueous solution of a tungsten precursor, such as ammonium paratungstate or sodium tungstate.[6]

-

Precipitation: Add a precipitating agent, typically a strong acid like nitric acid (HNO₃), to the precursor solution under vigorous stirring.[6] This induces the precipitation of tungstic acid. The temperature is often controlled during this step, for instance, by heating to around 80°C, to influence the precipitate's characteristics.[6]

-

Aging: The resulting precipitate may be aged for a specific duration to allow for particle growth and stabilization.

-

Washing and Filtration: The precipitate is then separated from the solution by filtration and washed extensively with deionized water to remove impurities.[6]

-

Drying: The washed precipitate is dried in an oven at a controlled temperature, typically around 110°C.[6]

Caption: Workflow for the precipitation synthesis of this compound nanoparticles.

Sol-Gel Method

The sol-gel method is a versatile technique that involves the transition of a solution (sol) into a solid-like network (gel).[7][8] This method offers excellent control over the purity, homogeneity, and microstructure of the resulting nanoparticles.

Experimental Protocol: Sol-Gel Method

-

Sol Preparation: A tungsten precursor, such as a tungsten alkoxide, is dissolved in an appropriate solvent, often an alcohol.[7] The hydrolysis and condensation reactions are initiated by the addition of water, sometimes in the presence of an acid or base catalyst.

-

Gelation: The hydrolysis and condensation reactions lead to the formation of a three-dimensional network, resulting in the formation of a gel.[9]

-

Aging: The gel is aged for a period to allow for further condensation and strengthening of the network.

-

Drying: The solvent is removed from the gel network through various drying techniques, such as oven drying or supercritical drying, to obtain a xerogel or aerogel.

-

Calcination: The dried gel is often calcined at elevated temperatures to remove residual organic compounds and induce crystallization.

Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to understand their physicochemical properties and to ensure their suitability for the intended application.

Caption: General workflow for the characterization of this compound nanoparticles.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure, phase purity, and average crystallite size of the nanoparticles. This compound can exist in different hydrated forms, which can be identified by their characteristic diffraction patterns. For instance, orthorhombic WO₃·H₂O and monoclinic WO₃·2H₂O have distinct XRD peaks.[10] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology, size, and size distribution of the nanoparticles. TEM provides high-resolution images of individual nanoparticles, while SEM is useful for examining the surface topography and agglomeration of the nanoparticle powders.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the chemical bonds and functional groups present in the nanoparticles. The FTIR spectrum of this compound nanoparticles typically shows characteristic absorption bands corresponding to the stretching and bending vibrations of W-O, W=O, and O-H bonds.[11][12]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and composition of the nanoparticles by measuring the change in mass as a function of temperature. For this compound nanoparticles, TGA curves typically show weight loss steps corresponding to the removal of adsorbed and structural water molecules, which can be used to determine the degree of hydration.[13][14] The absence of significant weight loss at higher temperatures indicates good thermal stability.[13]

Quantitative Data Summary

The properties of this compound nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the typical range of properties observed for WHNPs synthesized by different methods.

Table 1: Influence of Synthesis Method on Nanoparticle Properties

| Synthesis Method | Typical Particle Size (nm) | Crystallinity | Morphology |

| Hydrothermal | 20 - 100 | High | Nanorods, nanowires, nanoplates |

| Precipitation | 50 - 200 | Amorphous to crystalline | Irregular, spherical |

| Sol-Gel | 10 - 50 | Amorphous (before calcination) | Spherical, porous networks |

Table 2: Characterization Data for this compound Nanoparticles

| Characterization Technique | Parameter | Typical Values/Observations |

| XRD | Crystal Phase | Orthorhombic (WO₃·H₂O), Monoclinic (WO₃·2H₂O)[10] |

| Crystallite Size | 10 - 50 nm | |

| TEM/SEM | Particle Shape | Nanorods, nanoplates, spherical |

| FTIR | Key Vibrational Bands | ~3400 cm⁻¹ (O-H stretching), ~1620 cm⁻¹ (O-H bending), <1000 cm⁻¹ (W-O, W=O stretching) |

| TGA | Weight Loss | Stepwise loss corresponding to dehydration, typically below 400°C |

Relevance for Drug Development Professionals

Tungsten-based nanoparticles, including this compound, are emerging as promising candidates for various biomedical applications, particularly in drug delivery and cancer therapy.[1][15] Their high atomic number and density make them suitable as contrast agents for bioimaging. Furthermore, their high surface area allows for the loading of therapeutic agents.[15]

Cellular Interaction and Potential Signaling Pathways

The interaction of tungsten-based nanoparticles with cells is a critical aspect of their application in drug development. Studies have shown that these nanoparticles can be internalized by cells, such as lung epithelial cells and macrophages.[16][17] This cellular uptake can trigger a cascade of biological responses, including the production of reactive oxygen species (ROS), leading to oxidative stress.[18] This, in turn, can activate inflammatory pathways, such as the NLRP3 inflammasome, and potentially lead to cellular damage.[17] For drug delivery applications, this pH-responsive behavior can be exploited for targeted drug release in the acidic tumor microenvironment.[15]

Caption: Simplified signaling pathway of this compound nanoparticle-cell interaction.

Future Perspectives in Drug Development

The development of this compound nanoparticles for drug delivery is still in its early stages. Future research will likely focus on:

-

Surface Functionalization: Modifying the surface of the nanoparticles with targeting ligands to enhance their accumulation in specific tissues or cells, thereby improving therapeutic efficacy and reducing side effects.

-

Biocompatibility and Toxicity Studies: Conducting comprehensive in vitro and in vivo studies to fully understand the long-term biocompatibility and potential toxicity of these nanoparticles.

-

Controlled Drug Release: Designing smart drug delivery systems where the release of the therapeutic agent is triggered by specific stimuli, such as pH, temperature, or light.[15]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound nanoparticles. The methodologies and characterization techniques described herein are fundamental for researchers and scientists working in this area. For drug development professionals, an understanding of these fundamental properties, coupled with an awareness of their biological interactions, is essential for harnessing the potential of these nanomaterials in future therapeutic and diagnostic applications. Continued research and development in this field are expected to lead to innovative solutions for various challenges in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. matec-conferences.org [matec-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. azonano.com [azonano.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Low-Potential Arc Plasma Solar-Powered Synthesis of WO3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmnc.samipubco.com [jmnc.samipubco.com]

- 16. Toxicity of Tungsten Carbide and Cobalt-Doped Tungsten Carbide Nanoparticles in Mammalian Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Original Research: Evaluation of pulmonary response to inhaled tungsten (IV) oxide nanoparticles in golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

An In-depth Technical Guide to the Crystallographic Phases of Tungsten Hydroxide and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic phases of tungsten hydroxide, with a primary focus on the more extensively studied hydrated forms of tungsten trioxide (WO₃·nH₂O). The term "this compound" often refers to these hydrated oxides, which exhibit significant structural diversity and are precursors to various functional tungsten-based materials.

Introduction to this compound Polymorphism

This compound, in the form of hydrated tungsten trioxide, displays remarkable structural variety.[1] This polymorphism arises from different arrangements of WO₆ octahedra and the incorporation of water molecules into the crystal lattice.[2][3] The degree of hydration (the value of 'n' in WO₃·nH₂O) and the synthesis conditions play a crucial role in determining the resulting crystallographic phase.[4] These phases are not merely structural curiosities; their distinct atomic arrangements influence their electronic, optical, and chemical properties, making them relevant for applications in catalysis, electrochromism, and sensing.

The fundamental building block of these structures is the WO₆ octahedron, where a central tungsten atom is coordinated to six oxygen atoms.[2] Tilting and rotation of these octahedra, along with the manner in which they share corners, lead to the formation of various crystal structures.[2] In hydrated phases, water molecules can be coordinated directly to the tungsten atoms or located in interlayer spaces, further influencing the crystal structure.[2][3]

Key Crystallographic Phases of Hydrated Tungsten Trioxide

Several distinct polymorphic forms of hydrated tungsten trioxide have been identified and characterized. The most common and well-studied phases include the dihydrate (WO₃·2H₂O), monohydrate (WO₃·H₂O), and hemihydrate (WO₃·0.5H₂O), as well as a sub-hydrated form (WO₃·0.33H₂O).

Tungsten Trioxide Dihydrate (WO₃·2H₂O)

Also known as hydrotungstite, the dihydrate phase often crystallizes in a monoclinic system.[1] Its structure is lamellar, composed of sheets of corner-sharing [WO₅(H₂O)] octahedra.[3] A key feature of this phase is the presence of both coordinated water molecules (part of the octahedra) and interlayer water molecules situated between the tungsten oxide sheets.[3] This arrangement facilitates a hydrogen-bonded network, which is significant for proton conductivity.[3]

Tungsten Trioxide Monohydrate (WO₃·H₂O)

The monohydrate, mineralogically known as tungstite, typically exhibits an orthorhombic crystal structure.[1] This is often considered the most stable hydrated form under ambient conditions.[1] The structure consists of layers of octahedrally coordinated tungsten, where four vertices of each octahedron are shared with neighboring octahedra.[1] Unlike the dihydrate, the water molecules in the monohydrate are located in the interlayer gaps of the WO₆ octahedra.[2]

Tungsten Trioxide Hemihydrate (WO₃·0.5H₂O)

A notable polymorphic variant is the cubic tungsten oxide hemihydrate, which can crystallize with a defect pyrochlore structure.[1] This phase, also known as elsmoreite, is often a metastable intermediate that forms under specific hydrothermal synthesis conditions.[1] Its formation can be templated by the presence of paratungstate B clusters during crystallization.[1]

Tungsten Trioxide Hemihydrate (WO₃·0.33H₂O)

This sub-hydrated phase is another distinct polymorph that can be synthesized, for instance, through the acidification of a sodium tungstate solution.[5] It has been observed to form microspheres under certain hydrothermal conditions.[6]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for the prominent phases of hydrated tungsten trioxide. This data is essential for phase identification via techniques like X-ray diffraction.

| Phase | Mineral Name | Crystal System | Space Group | Lattice Parameters (Å, °) | Calculated Density (g/cm³) |

| WO₃·2H₂O | Hydrotungstite | Monoclinic | P2₁/n | a = 7.671, b = 9.854, c = 8.552, β = 111.84[1] | |

| WO₃·H₂O | Tungstite | Orthorhombic | Pmnb | a = 5.249, b = 10.711, c = 5.133[1] | 5.59-5.68[1] |

| WO₃·0.5H₂O | Elsmoreite | Cubic | Fd3m | ||

| WO₃·0.33H₂O | Orthorhombic | ||||

| Hexagonal WO₃ | Hexagonal | a = 0.7298 nm, c = 0.3899 nm[6] |

Experimental Protocols

The synthesis of specific crystallographic phases of this compound is highly dependent on the experimental conditions. Hydrothermal and precipitation methods are commonly employed.

Hydrothermal Synthesis of Various WO₃·nH₂O Polymorphs

This protocol describes a one-step hydrothermal method to selectively synthesize different phases of WO₃·nH₂O by varying the amount of sulfuric acid (H₂SO₄) and the reaction temperature, without the use of surfactants or templates.[6][7]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

General Procedure:

-

Prepare an aqueous solution of Na₂WO₄·2H₂O.

-

Add a specific volume of H₂SO₄ to the solution under stirring.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a set temperature (e.g., 100°C, 150°C, or 200°C) and maintain for a specified duration.

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry in an oven.

Phase Selection by Varying Conditions: [6][7]

-

Orthorhombic WO₃·H₂O nanoplates: Achieved by adding 3 mL of H₂SO₄ and reacting at 100°C.

-

Orthorhombic WO₃·0.33H₂O microspheres: Formed by adding 2 mL of H₂SO₄ and reacting at 200°C.

-

Hexagonal WO₃ nanorods: Synthesized by adding 1 mL of H₂SO₄ and reacting at 100°C or 200°C, resulting in different nanorod sizes.

Characterization: The resulting crystal phase and morphology are typically analyzed using X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).[7]

Synthesis of WO₃·H₂O via Cation Exchange

This method produces WO₃·H₂O by removing sodium ions from a sodium tungstate solution.[8]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Cation exchange resin (e.g., Dowex® 50W-X)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of Na₂WO₄·2H₂O.

-

Pass the solution through a column containing the cation exchange resin. This replaces Na⁺ ions with H⁺ ions, forming tungstic acid.

-

The resulting solution can then be treated, for example, by autoclaving at 60°C for 48 hours, to promote the crystallization of WO₃·H₂O.[5]

-

Isolate the product by centrifugation and dry as required.

Logical Relationships and Experimental Workflows

The synthesis of a specific this compound polymorph is a result of a cascade of chemical and physical processes. The choice of precursor and reaction conditions dictates the final crystal structure.

Caption: Synthetic pathways to this compound polymorphs.

The diagram above illustrates how different precursors and synthesis methods can be used to target specific crystallographic phases. For instance, hydrothermal treatment of sodium tungstate with varying amounts of acid and at different temperatures can yield orthorhombic WO₃·H₂O, hexagonal WO₃, or orthorhombic WO₃·0.33H₂O.[6][7] The choice of polyoxometalate precursor is also critical; ammonium metatungstate (AMT) can directly form a hexagonal tungsten bronze, while ammonium paratungstate (APT) tends to first form a metastable pyrochlore intermediate (WO₃·0.5H₂O) which then transforms into the bronze phase.[9][10]

References

- 1. smolecule.com [smolecule.com]

- 2. news.chinatungsten.com [news.chinatungsten.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO3·nH2O Crystals with Controllable Morphology/Phase and Their Optical Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bib.irb.hr:8443 [bib.irb.hr:8443]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

chemical formula and CAS number for tungsten hydroxide

An In-depth Technical Guide to Tungsten Hydroxide

For researchers, scientists, and drug development professionals, understanding the fundamental properties and interactions of novel compounds is paramount. This guide provides a comprehensive overview of this compound, detailing its chemical identity, structural characteristics, and relevant biological interactions, with a focus on its potential implications in biomedical research.

Chemical and Physical Properties

This compound is an inorganic compound whose precise structure can be complex and is often found in hydrated forms of tungsten oxides.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 107477-35-0 | [1][2][3][4] |

| Molecular Formula | H₄O₄W (often represented as W(OH)₄) | [1][2][3] |

| IUPAC Name | tungsten;tetrahydroxide | [1][3] |

| Molecular Weight | 251.9 g/mol | [1][2] |

| Synonyms | Tungsten tetrahydroxide | [3] |

This compound exhibits significant structural diversity, often existing in various crystallographic phases and coordination environments. The tungsten center typically adopts a six-fold octahedral coordination, forming WO₆ octahedra as the primary structural units.[1] In hydrated forms like orthorhombic WO₃·H₂O (tungstite), the tungsten-oxygen bond lengths can range from 1.68 to 2.18 Å, indicating a degree of octahedral distortion.[1] Another common form is a defect pyrochlore structure with the general formula ☐₂W₂O₆·H₂O, where ☐ represents vacant sites.[1]

Synthesis and Experimental Protocols

The synthesis of this compound and related tungsten oxides can be achieved through various methods. A common laboratory-scale synthesis involves the precipitation from a tungstate solution.

Experimental Protocol: Precipitation of Tungsten Trioxide Hydrate

This protocol describes the synthesis of tungsten trioxide hydrate (WO₃·H₂O), a closely related compound, via acid precipitation from an ammonium paratungstate solution.

Materials:

-

Ammonium paratungstate ((NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Prepare a precursor solution by dissolving ammonium paratungstate in concentrated aqueous hydrochloric acid.

-

Rapidly add the precursor solution to a beaker of deionized water under vigorous stirring.

-

A yellow-white precipitate of tungsten trioxide hydrate (WO₃·H₂O) will form.

-

The precipitate can be collected by filtration and washed with deionized water to remove residual acid and ammonium salts.

-

The resulting powder can be dried under vacuum at room temperature.

-

Annealing the powder at 200°C can yield cubic phase WO₃, while annealing at 400°C produces a mixture of monoclinic and orthorhombic phases.[5]

Caption: Workflow for the synthesis of tungsten trioxide hydrate.

Biological Interactions and Signaling Pathways

Tungsten compounds, particularly in the form of tungstate (the soluble form often encountered in biological systems), have been shown to interact with and disrupt key cellular signaling pathways. This is primarily due to the ability of tungstate to polymerize with phosphate, potentially interfering with phosphorylation and dephosphorylation reactions that are central to cellular regulation.[6]

A study investigating the effects of tungsten on various cell lines revealed complex, cell-type-dependent responses.[6] The study explored the impact on energy metabolism (ATP levels), enzyme activity (protein tyrosine kinases), and second messenger systems (cyclic AMP).

Table 2: Effects of Tungsten (as Sodium Tungstate) on Biochemical Parameters in Different Cell Lines

| Cell Line | Parameter | Observation | Concentration | Exposure Time | Reference |

| Clone-9 (Rat noncancerous hepatocyte) | cytPTK activity | Significant decrease | ≥ 18 mg/l | 4 h | [6] |

| cAMP levels | Significant increase (>60%) | ≥ 100 mg/l | 24 h | [6] | |

| H4IIE (Rat cancerous hepatocyte) | cytPTK activity | No effect | - | 4 h | [6] |

| cAMP levels | Significant increase | 100 mg/l | 24 h | [6] | |

| HepG2 (Human cancerous hepatocyte) | cytPTK activity | Significant increase (70%) | ≥ 2 mg/l | 4 h | [6] |

| cAMP levels | Significant increase (8-20%) | 1-100 mg/l | 24 h | [6] | |

| All cell lines | ATP levels | Not significantly affected | 1-1000 mg/l | 24 h | [6] |

The differential effects on cytosolic protein tyrosine kinase (cytPTK) and cyclic adenosine monophosphate (cAMP) across normal and cancerous cell lines highlight the complexity of tungsten's biological activity and suggest that its effects must be carefully interpreted within the context of the specific cellular model.[6]

Caption: Tungstate's interference with phosphate-dependent pathways.

Applications in Drug Development and Research

The unique properties of tungsten and its compounds have led to their investigation in various health-related applications. Research has been conducted into the anti-tumor, anti-viral, and anti-bacterial properties of certain tungsten compounds.[7] Furthermore, tungsten-based nanomaterials are being explored for biomedical applications such as cancer therapy and drug delivery, leveraging their biocompatibility and near-infrared absorption capabilities.[8] The observed effects on cellular signaling pathways, while complex, open avenues for further research into the therapeutic potential of tungsten compounds, particularly in oncology and metabolic diseases.[6][7]

References

- 1. Buy this compound | 107477-35-0 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Tungsten;tetrahydroxide | H4O4W-4 | CID 71334610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 107477-35-0 [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. Tungsten effects on phosphate-dependent biochemical pathways are species and liver cell line dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. itia.info [itia.info]

- 8. researchgate.net [researchgate.net]

molecular structure and bonding in tungsten hydroxide

An In-depth Technical Guide on the Molecular Structure and Bonding in Tungsten Hydroxide for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The term "this compound" most accurately refers to the hydrated forms of tungsten trioxide (WO₃), commonly known as tungstic acid (H₂WO₄ or WO₃·nH₂O). Simple, discrete molecular species such as W(OH)₆ are generally not observed. Instead, these materials form complex, extended structures based on octahedrally coordinated tungsten centers. This guide provides a detailed overview of the molecular structure, bonding, and crystallographic phases of the most well-characterized forms of hydrated tungsten trioxide, including the monohydrate, dihydrate, and hemihydrate. It summarizes key structural data, outlines relevant experimental protocols for synthesis and characterization, and provides a visual representation of the fundamental structural motifs.

Molecular Structure and Bonding

The fundamental building block of tungsten hydroxides (hydrated tungsten trioxides) is the tungsten-oxygen octahedron (WO₆). In these structures, the tungsten(VI) center is coordinated to six oxygen atoms. These octahedra share vertices (corners) to form extended one-, two-, or three-dimensional networks. The inclusion of water molecules in the crystal lattice leads to the formation of different hydrated phases, each with distinct structural characteristics.

Orthorhombic Tungsten Trioxide Monohydrate (WO₃·H₂O)

The monohydrate, mineralogically known as tungstite, is the most stable hydrated form under ambient conditions.[1] Its structure consists of layers of octahedrally coordinated WO₅(H₂O) units.[2] Within each layer, four of the vertices of each octahedron are shared with neighboring octahedra.[1] This arrangement creates a two-dimensional sheet-like structure. The coordination environment of the tungsten atom is asymmetric, with five shorter bonds to oxygen atoms and one longer bond to a coordinated water molecule.[1]

Monoclinic Tungsten Trioxide Dihydrate (WO₃·2H₂O)

The dihydrate phase, known as hydrotungstite, also possesses a layered structure.[1][2] It is composed of sheets of corner-sharing [WO₅(H₂O)] octahedra.[3] Unlike the monohydrate, the dihydrate structure incorporates an additional "intercalated" water molecule between the tungsten oxide layers.[1][2] This interlayer water is not directly bonded to the tungsten centers but is held in place by hydrogen bonding.[3]

Cubic Tungsten Trioxide Hemihydrate (WO₃·0.5H₂O)

The hemihydrate is a metastable phase that can form under specific hydrothermal synthesis conditions.[1] It crystallizes with a defect pyrochlore structure.[1] This structure is characterized by a three-dimensional framework of corner-sharing WO₆ octahedra. The general formula can be written as ☐₂W₂O₆·H₂O, where ☐ represents vacant A-sites in the pyrochlore lattice.[1] Water molecules occupy specific positions within the cages of the oxygen framework.[1]

Data Presentation: Crystallographic and Bonding Parameters

The following table summarizes key quantitative data for the different phases of this compound.

| Phase | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | W-O Bond Lengths (Å) | Density (g/cm³) |

| Tungstite (Monohydrate) | WO₃·H₂O | Orthorhombic | Pmnb | a = 5.249, b = 10.711, c = 5.133 | 1.68 - 2.18 | 5.59 - 5.68 |

| Hydrotungstite (Dihydrate) | WO₃·2H₂O | Monoclinic | P2₁/n | a = 7.671, b = 9.854, c = 8.552, β = 111.84 | 1.70 - 2.20 | - |

| Elsmoreite (Hemihydrate) | WO₃·0.5H₂O | Cubic | Fd3m | a ≈ 10.3 | 1.92 - 1.98 | - |

Data sourced from Smolecule.[1]

Experimental Protocols

Synthesis of Tungsten Trioxide Hydrate (WO₃·H₂O)

A common laboratory method for the preparation of tungsten trioxide hydrate involves the acidic precipitation from a solution of a soluble tungstate salt.[2][4][5]

Objective: To synthesize WO₃·H₂O nanoparticles via crash precipitation from an ammonium paratungstate precursor solution.[6][7]

Materials:

-

Ammonium paratungstate ((NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O)

-

Concentrated Hydrochloric Acid (HCl, 35-38% aqueous solution)

-

Deionized Water

Procedure:

-

Precursor Solution Preparation: Prepare a precursor solution by dissolving ammonium paratungstate in concentrated aqueous hydrochloric acid. The solution should be stirred until the salt is fully dissolved.[6]

-

Precipitation: Rapidly add the precursor solution to a larger volume of deionized water under vigorous stirring.[6][7]

-

Formation of Precipitate: A yellow-white precipitate of tungsten trioxide hydrate (WO₃·H₂O) will form immediately.[6]

-

Isolation: Isolate the precipitate by filtration or centrifugation.

-

Washing: Wash the collected solid with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product under vacuum or at a low temperature (e.g., 60 °C) to obtain the WO₃·H₂O nanopowder.

Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a primary technique used to determine the crystal structure, phase purity, and crystallite size of this compound materials.[8]

Objective: To identify the crystallographic phase and determine the lattice parameters of a synthesized this compound powder.

Methodology:

-

Sample Preparation: The dried powder sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5406 Å) is directed at the sample. The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase(s) present (e.g., tungstite, hydrotungstite).

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to calculate the unit cell parameters (a, b, c, α, β, γ) of the identified phase through a process called indexing and lattice refinement, often performed using specialized software.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of this compound.

Molecular Structure of Tungsten Trioxide Monohydrate

Caption: Corner-sharing WO₅(H₂O) octahedra in a layer of tungstite.

References

- 1. Buy this compound | 107477-35-0 [smolecule.com]

- 2. Tungstic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tungsten trioxide - Wikipedia [en.wikipedia.org]

- 5. Tungsten Oxide Manufacturing Process â Professional Producer - Chinatungsten [tungsten-oxide.com]

- 6. US7591984B2 - Preparation of tungsten oxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Tungstic Acid Molecular Structure - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

A Comparative Analysis of Tungsten Hydroxide and Tungstic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the fundamental properties of tungsten hydroxide and tungstic acid. While often used interchangeably in colloquial contexts, these tungsten compounds exhibit distinct chemical and physical characteristics crucial for their application in research, catalysis, and materials science. This document aims to elucidate these differences through a comprehensive review of their structure, solubility, thermal stability, and chemical reactivity. Detailed experimental protocols for their synthesis and characterization are provided, alongside a comparative summary of their quantitative properties.

Introduction

Tungsten, a transition metal with the symbol W, forms a variety of oxygen-containing compounds. Among these, tungstic acid (H₂WO₄) and the species referred to as this compound are of significant interest due to their roles as precursors in the synthesis of tungsten-based materials, including metallic tungsten, tungsten oxides, and various tungstates. A clear understanding of their distinct properties is paramount for controlling the outcome of chemical reactions and the characteristics of the resulting materials. This guide will delineate the fundamental differences between tungstic acid and this compound, a term often referring to hydrated forms of tungsten trioxide (WO₃·nH₂O).

Chemical Identity and Structure

Tungstic Acid (H₂WO₄)

Tungstic acid is a weak dibasic acid with the well-defined chemical formula H₂WO₄.[1] It is also known as wolframic acid or orthotungstic acid.[2] In the solid state, it often exists as a monohydrate, WO₃·H₂O.[2][3] The structure of tungstic acid monohydrate consists of layers of octahedrally coordinated WO₅(H₂O) units where four vertices are shared.[3]

This compound (WO₃·nH₂O and W(OH)₄)

The term "this compound" is less precisely defined and can refer to several species. Most commonly, it describes the hydrated forms of tungsten trioxide, with the general formula WO₃·nH₂O.[3] These include:

-

Tungstite (WO₃·H₂O): A naturally occurring mineral form of hydrated tungsten trioxide.[4]

-

Hydrotungstite (WO₃·2H₂O): Contains an additional water molecule compared to tungstite.[4]

In some contexts, "this compound" may also refer to tungsten tetrahydroxide, W(OH)₄, though this form is less commonly characterized in the literature.[5] For the purpose of this guide, "this compound" will primarily refer to the hydrated forms of tungsten trioxide.

Comparative Properties

A summary of the key physical and chemical properties of tungstic acid and this compound is presented in the tables below for easy comparison.

Physical Properties

| Property | Tungstic Acid (H₂WO₄) | This compound (as WO₃·H₂O, Tungstite) |

| Chemical Formula | H₂WO₄ or WO₃·H₂O[6] | WO₃·H₂O[4] |

| Molecular Weight | 249.85 g/mol [2] | 249.85 g/mol |

| Appearance | Yellow to yellow-greenish amorphous powder[2] | Orthorhombic crystals[4] |

| Density | 5.5 g/cm³ at 25 °C[2] | 5.59-5.68 g/cm³ (calculated)[4] |

| Melting Point | Decomposes at approximately 100 °C[2] | Decomposes on heating |

Chemical Properties

| Property | Tungstic Acid (H₂WO₄) | This compound (as WO₃·nH₂O) |

| Solubility in Water | Sparingly soluble to insoluble.[2][3] Forms a colloidal solution.[7] | Insoluble |

| Solubility in Other Solvents | Soluble in hydrofluoric acid, caustic alkalies, and ammonia solutions.[2] Insoluble in most other acids.[2] | Soluble in alkaline solutions.[8] |

| Acidity/Basicity | Weak dibasic acid.[1] pKa ≈ 1.7.[6] | Exhibits acidic properties, reacting with bases to form tungstates.[1] |

| Thermal Stability | Decomposes to tungsten trioxide (WO₃) and water upon heating.[1][9] | Dehydrates in steps upon heating to form WO₃. WO₃·2H₂O loses water at ~85 °C and ~212 °C. WO₃·H₂O dehydrates at ~222 °C.[10] |

Experimental Protocols

Synthesis of Tungstic Acid

Method: Acidification of a Tungstate Solution [1]

This method involves the precipitation of tungstic acid from a solution of an alkali metal tungstate by the addition of a strong acid.

Protocol:

-

Prepare a saturated aqueous solution of sodium tungstate (Na₂WO₄).

-

Heat the solution to boiling.

-

Slowly add concentrated hydrochloric acid (HCl) to the boiling sodium tungstate solution with constant stirring. A yellow precipitate of tungstic acid will form. Na₂WO₄(aq) + 2HCl(aq) → H₂WO₄(s) + 2NaCl(aq)

-

Continue heating the mixture for a period to ensure complete precipitation and to obtain a more easily filterable product.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any remaining soluble salts.

-

Dry the resulting yellow powder in an oven at a temperature below 100 °C to avoid decomposition.

Synthesis of this compound (Hydrated Tungsten Trioxide)

Method: Hydrothermal Synthesis of WO₃·H₂O [11][12]

This method allows for the controlled synthesis of crystalline hydrated tungsten trioxide.

Protocol:

-

Prepare an aqueous solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O).

-

Under vigorous stirring, add a specific amount of sulfuric acid (H₂SO₄) to the sodium tungstate solution.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 100-200 °C) for a set duration (e.g., 3 hours).[11] The morphology and phase of the resulting WO₃·nH₂O crystals can be controlled by adjusting the acid concentration and reaction temperature.[11][12]

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation.

-

Wash the product with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at a low temperature (e.g., 60 °C).

Characterization Methods

4.3.1. X-ray Diffraction (XRD)

XRD is a fundamental technique to distinguish between the amorphous or poorly crystalline nature of precipitated tungstic acid and the crystalline structures of various hydrated tungsten trioxide phases (e.g., orthorhombic tungstite).

4.3.2. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior. For tungstic acid, a single weight loss step corresponding to the loss of one water molecule is expected around 100 °C.[9] For hydrated tungsten trioxides, TGA can reveal the stepwise dehydration process.[10]

4.3.3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can provide information about the chemical bonding. The presence of W=O, W-O-W, and O-H bonds can be identified, helping to differentiate between the tungstic acid and the various hydrated forms of tungsten trioxide.

Reaction Pathways and Logical Relationships

The relationship between tungstic acid, this compound (hydrated tungsten trioxide), and tungsten trioxide can be visualized as a dehydration process.

Caption: Dehydration pathway from hydrotungstite to tungsten trioxide.

The synthesis of tungstic acid typically involves the acidification of a tungstate salt solution.

Caption: Synthesis of tungstic acid from sodium tungstate.

Conclusion

While chemically related, this compound (as hydrated tungsten trioxide) and tungstic acid are distinct chemical entities. Tungstic acid has a defined molecular formula (H₂WO₄) and exists as a weak acid. In contrast, "this compound" typically refers to the various crystalline hydrated forms of tungsten trioxide (WO₃·nH₂O), which exhibit different structures and dehydration behaviors. For researchers and professionals in drug development and materials science, recognizing these distinctions is critical for the precise control of synthesis and the desired properties of tungsten-based materials. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the accurate preparation and characterization of these important tungsten compounds.

References

- 1. Tungstic Acidâ Professional Producer - Chinatungsten [tungsten-oxide.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Tungstic acid - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 107477-35-0 [smolecule.com]

- 5. Tungsten;tetrahydroxide | H4O4W-4 | CID 71334610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tungstic Acid Formula: Structure, Properties, Uses [pw.live]

- 7. CAS 7783-03-1: Tungstic acid (H2WO4) | CymitQuimica [cymitquimica.com]

- 8. Tungsten Trioxide and Calcium Hydroxide Reaction--Tungsten Trioxide Manufacturer and Supplier [tungsten-powder.com]

- 9. Tungstic Acid Property--Tungstic Acid Manufacturer and Supplier [tungsten-powder.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

solubility and stability of tungsten hydroxide in aqueous solutions

An In-depth Technical Guide on the Solubility and Stability of Tungsten Hydroxide in Aqueous Solutions

For researchers, scientists, and drug development professionals, a comprehensive understanding of the aqueous behavior of tungsten compounds is paramount for applications ranging from catalysis to pharmacology. This technical guide provides a detailed examination of the solubility and stability of what is colloquially known as "this compound," but is more accurately described in the scientific literature as hydrated tungsten trioxide or tungstic acid (WO₃·nH₂O or H₂WO₄), and its related tungstate species in aqueous solutions.

Introduction to Tungsten Speciation in Aqueous Environments

The chemistry of tungsten in water is complex and highly dependent on pH and concentration.[1] In alkaline solutions, the predominant species is the monomeric tungstate anion (WO₄²⁻).[2] As the pH decreases, protonation and subsequent polymerization occur, leading to a variety of polyoxotungstates.[2][3] The term "this compound" itself is not frequently used in academic literature; instead, the focus is on tungstic acid and its various states of hydration and polymerization. Tungstic acid is known to exist in several polymorphic forms, including the orthorhombic tungstite (WO₃·H₂O) and the monoclinic hydrotungstite (WO₃·2H₂O).[4]

Solubility of Tungsten Compounds

The solubility of tungsten compounds in aqueous solutions is critically influenced by pH. Generally, tungsten(VI) oxide (WO₃), the anhydrous form of tungstic acid, exhibits low solubility in water, particularly in acidic to neutral conditions.[5][6] However, its solubility increases significantly in alkaline solutions due to the formation of the soluble tungstate ion (WO₄²⁻).[2][7]

At elevated temperatures, the solubility of tungsten trioxide is also dependent on pH and temperature, while the effect of NaCl concentration is mainly related to the ionic strength of the solution.[8][9]

Table 1: Aqueous Tungsten Species and Their Stability

| Species Name | Chemical Formula | Predominant pH Range | Notes |

| Tungstate | WO₄²⁻ | > 8 | Monomeric and stable in alkaline solutions.[1][3] |

| Hydrogen Tungstate | HWO₄⁻ | Neutral to slightly alkaline | A protonated form of the tungstate ion.[8][10] |

| Tungstic Acid | H₂WO₄ (aq) | < 4 | The primary species in acidic solutions at low tungsten concentrations.[8] |

| Paratungstate A | W₇O₂₄⁶⁻ | Acidic to neutral | A metastable polyoxotungstate.[2] |

| Paratungstate B | H₂W₁₂O₄₂¹⁰⁻ | Acidic | A less soluble polyoxotungstate.[2][3] |

| Metatungstate | H₂W₁₂O₄₀⁶⁻ | Highly acidic | A very soluble and stable polyoxotungstate, forming the Keggin anion structure.[2] |

Stability of Tungsten Species in Aqueous Solutions

The stability of tungsten species in water is a dynamic equilibrium. In alkaline environments, the monomeric tungstate ion (WO₄²⁻) is the most stable form.[1] As the pH is lowered, a series of condensation reactions lead to the formation of various polymeric species, known as polyoxotungstates.[2][11] These polymerization reactions are a key feature of tungsten's aqueous chemistry.

The transformation between these species can be influenced by factors such as tungsten concentration, temperature, and the presence of other ions.[10][12] For instance, in dilute solutions, acidification may not lead to precipitation, whereas in concentrated solutions, the formation of solid tungstic acid (H₂WO₄ or WO₃·H₂O) can occur.[10]

Experimental Protocols for Solubility and Speciation Analysis

The determination of tungsten solubility and the identification of its various aqueous species require sophisticated analytical techniques.

High-Temperature and High-Pressure Solubility Experiments

As described in studies of hydrothermal systems, batch-type titanium autoclaves can be used to investigate the solubility of tungsten trioxide at elevated temperatures and pressures.[9]

Experimental Workflow:

-

Preparation: Clean autoclaves thoroughly with nitric acid and ammonia hydroxide solutions to remove any residual tungsten.[9]

-

Sample Loading: Introduce a known amount of solid tungsten trioxide (WO₃) into a quartz holder, which is then placed inside the autoclave. The solution of interest (e.g., varying NaCl concentrations and pH adjusted with HCl) is added.[9]

-

Heating and Equilibration: The autoclaves are heated in an oven to the desired temperature (e.g., 250, 300, or 350 °C) and allowed to equilibrate.[8][9]

-

Sampling and Analysis: After equilibration, the autoclaves are cooled, and the aqueous solution is sampled and analyzed for tungsten concentration using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Spectroscopic Analysis for Species Identification

Spectroscopic methods are crucial for identifying the different tungsten species present in a solution at equilibrium.

-

Raman Spectroscopy: This technique can be used to monitor the evolution of tungstate solutions as a function of pH and concentration, helping to identify species such as WO₄²⁻, HWO₄⁻, and various polyoxotungstates.[10]

-

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information on the coordination environment and structure of tungsten complexes in solution, even at high temperatures and pressures.[13][14]

Visualizing Tungsten's Aqueous Chemistry

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: pH-dependent speciation of tungsten in aqueous solutions.

Caption: Experimental workflow for tungsten solubility studies.

Conclusion

The aqueous chemistry of "this compound" is more accurately understood through the lens of tungstic acid and its deprotonated and polymerized forms. The solubility and stability of these species are intricately linked to the pH of the solution. In alkaline conditions, tungsten is highly soluble as the monomeric tungstate anion. As acidity increases, a cascade of polymerization reactions leads to the formation of various polyoxotungstates, with solid tungstic acid potentially precipitating from concentrated solutions. A thorough understanding of these equilibria and the experimental methods to probe them is essential for professionals working with tungsten compounds in aqueous systems.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Tungsten - Wikipedia [en.wikipedia.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Buy this compound | 107477-35-0 [smolecule.com]

- 5. Table 4-2, Physical and Chemical Properties of Tungsten and Tungsten Compoundsa - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Tungsten Trioxide and Calcium Hydroxide Reaction--Tungsten Trioxide Manufacturer and Supplier [tungsten-powder.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 10. Chemical behavior of tungstate solutions. Part 1. A spectroscopic survey of the species involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ia600805.us.archive.org [ia600805.us.archive.org]

- 13. ejm.copernicus.org [ejm.copernicus.org]

- 14. [PDF] Tungsten solubility and speciation in hydrothermal solutions revealed by in situ X-ray absorption spectroscopy | Semantic Scholar [semanticscholar.org]

theoretical studies on the electronic structure of tungsten hydroxide

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Tungsten Hydroxide

Introduction

Tungsten-based materials, including various forms of this compound and hydrated tungsten oxides, are of significant interest to researchers in materials science, catalysis, and energy storage. Their unique electronic and structural properties make them promising candidates for applications such as electrochromic devices, photocatalysis, and as anode materials in lithium-ion batteries[1]. This compound exists in several crystallographic phases, with the most common being hydrates of tungsten trioxide, such as tungstite (WO₃·H₂O) and hydrotungstite (WO₃·2H₂O)[2].

The electronic structure of these materials dictates their functionality. Understanding the arrangement of molecular orbitals, the nature of the band gap, and the density of states (DOS) is crucial for designing new materials with tailored properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these fundamental electronic characteristics at an atomic level[3]. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of this compound, summarizes key findings, and presents detailed computational methodologies.

Theoretical and Computational Methodologies

The investigation of the electronic structure of this compound and related compounds heavily relies on ab initio quantum mechanical calculations. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT)

DFT is the most widely used method for studying the electronic properties of solid-state materials like tungsten oxides and hydroxides[3][4][5]. It is a computationally efficient approach that maps the many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential[6]. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.

Key Experimental/Computational Protocols:

-

Software Packages: Calculations are often performed using plane-wave basis set codes such as the Vienna Ab initio Simulation Package (VASP) or codes with localized basis sets like the Fritz Haber Institute ab initio molecular simulations (FHI-AIMS) package[7][8].

-

Exchange-Correlation Functionals:

-

Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof (PBE) are commonly used for structural optimization[7]. However, GGA is known to systematically underestimate the band gap of semiconductors like WO₃[7].

-

Hybrid Functionals: To correct the band gap underestimation, hybrid functionals that mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional are employed. Common examples include HSE06 and B3LYP[3][7]. For WO₃, fixing the amount of HF exchange to 15% in a hybrid functional can yield results fully consistent with experimental data[3].

-

-

Basis Sets and Potentials:

-

The Projector Augmented-Wave (PAW) method is used to describe the interaction between core and valence electrons[5][7].

-

For oxygen, all-electron Gaussian-type basis sets like 8-411(d1) have proven effective[3].

-

For the heavy tungsten atom, Effective Core Potentials (ECPs) are utilized to reduce computational cost by treating only the valence electrons explicitly[3].

-

-

Convergence Criteria: Strict convergence criteria are necessary for accurate results. Typical values include an energy tolerance of 10⁻⁶ eV for electronic energy minimization and a maximum interatomic force of less than 0.01 eV/Å after structural relaxation[7].

The following diagram illustrates a typical workflow for a DFT-based investigation of this compound's electronic structure.

Electronic and Structural Properties of this compound Polymorphs

This compound exhibits significant structural diversity, with several polymorphic forms identified based on synthesis conditions[2]. The electronic structure is intrinsically linked to this crystal structure.

Crystallographic Phases

The primary forms of this compound are hydrated versions of tungsten trioxide. These include an orthorhombic monohydrate (tungstite) and a monoclinic dihydrate (hydrotungstite), among others[2]. In these structures, the tungsten center is typically in a six-fold octahedral coordination environment (WO₆), which serves as the fundamental building block[2]. Water molecules can be directly coordinated to the tungsten atom, forming WO₅(H₂O) units, or exist as intercalated molecules within the layers of the crystal structure[2].

| Phase Name | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

| Tungstite | WO₃·H₂O | Orthorhombic | Pmnb | a = 5.249, b = 10.711, c = 5.133 |

| Hydrotungstite | WO₃·2H₂O | Monoclinic | P2₁/n | a = 7.671, b = 9.854, c = 8.552, β = 111.84 |

| Elsmoreite | WO₃·0.5H₂O | Cubic | Fd3m | N/A |

| Table 1: Crystallographic data for common this compound polymorphs. Data sourced from Smolecule[2]. |

Nature of the Electronic Structure

Theoretical studies on the parent compound, tungsten trioxide (WO₃), provide foundational insights applicable to its hydrated forms. The electronic structure is characterized by a valence band (VB) composed mainly of O 2p orbitals and a conduction band (CB) derived primarily from W 5d orbitals[3][9]. The energy difference between the VB maximum and the CB minimum defines the band gap, a critical parameter for photocatalytic and electronic applications.

The introduction of hydrogen, forming hydroxyl (OH) groups, significantly modifies this electronic picture. DFT modeling shows that the hydrogenation of WO₃ leads to the formation of OH groups where the electron from the hydrogen atom becomes localized in the O-H bond[7]. This process has two major consequences:

-

Reduction of Tungsten: The localization of the electron in the OH bond effectively reduces adjacent tungsten centers from W⁶⁺ to W⁵⁺[9].

-

Formation of New States: A new electronic state, often referred to as a "proton polaron," appears in the band gap, close to the Fermi level. This state is dominated by tungsten-like orbitals rather than oxygen orbitals, which fundamentally alters the character of the conduction band edge[7].

This alteration of the electronic structure is responsible for the well-known photochromic and electrochromic effects in tungsten oxides, where the material changes color upon exposure to light or an electric field.

Summary of Quantitative Data

Theoretical calculations provide precise quantitative data on the structural and electronic properties of materials. The table below summarizes key computed values for tungsten hydroxides and related oxides.

| Property | Phase / Compound | Value | Computational Method | Source |

| Band Gap (Direct) | Cubic WO₃ | ~2.3 eV | DFT-GGA | arXiv:2006.13113v2[7] |

| Band Gap | Monoclinic WO₃ | 2.7 - 3.5 eV | DFT-GW | J. Phys. Chem. C[8] |

| W-O Bond Lengths | Orthorhombic WO₃·H₂O | 1.68 - 2.18 Å | Experimental/DFT | Smolecule[2] |

| W-O Bond Lengths | Monoclinic WO₃·2H₂O | 1.70 - 2.20 Å | Experimental/DFT | Smolecule[2] |

| Hydrogen States | Hydrogenated WO₃ | Appear at -11 eV | DFT-PBE | arXiv:2006.13113v2[7] |

| Table 2: Summary of computed and experimental data on the structural and electronic properties of this compound and related oxides. |

Conclusion

Theoretical studies based on Density Functional Theory have provided profound insights into the electronic structure of this compound. These computational models reveal that the fundamental electronic properties are governed by the O 2p valence band and the W 5d conduction band. The introduction of hydroxyl groups, a defining feature of this compound, induces the formation of new, tungsten-dominated states near the Fermi level, effectively narrowing the band gap and altering the material's optical and electronic behavior. The accuracy of these theoretical predictions is critically dependent on the chosen computational methodology, with hybrid functionals being essential for obtaining reliable band gap values. The synergy between detailed computational workflows and experimental validation continues to drive the rational design of tungsten-based materials for advanced applications in catalysis, energy, and electronics.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 107477-35-0 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fortunejournals.com [fortunejournals.com]

- 7. arxiv.org [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advanced developments in nonstoichiometric tungsten oxides for electrochromic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00418B [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydrated Tungsten Oxides

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and synthesis of hydrated tungsten oxides. It is designed to be a core resource for researchers and professionals working with these materials, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction to Hydrated Tungsten Oxides

Tungsten, a refractory metal from Group 6 of the periodic table, does not occur in its elemental form in nature.[1] It is primarily found in minerals such as scheelite (calcium tungstate, CaWO₄) and wolframite, which is a solid solution of ferberite (iron tungstate, FeWO₄) and hübnerite (manganese tungstate, MnWO₄).[1][2] While tungsten itself was identified as an element in 1781, with its oxide being isolated shortly thereafter, the study of its hydrated forms came later.[1]

Hydrated tungsten oxides, with the general formula WO₃·nH₂O, are compounds where tungsten trioxide (WO₃) is chemically bonded with one or more water molecules. These materials are of significant interest due to their unique electrochromic, photochromic, and catalytic properties.[3] The presence of interlayer water in their crystal structures facilitates high-rate electrochemical proton intercalation, making them promising for energy storage applications.[4] The degree of hydration, represented by 'n', can vary, leading to different phases with distinct crystal structures and properties.[5]

Discovery and Natural Occurrence

Hydrated tungsten oxides are found in nature as secondary minerals, typically formed from the weathering of primary tungsten ores.[6] These natural occurrences are relatively rare.[3] The primary naturally occurring hydrated tungsten oxide minerals are tungstite, meymacite, and hydrotungstite.

Tungstite (WO₃·H₂O): This hydrous tungsten oxide was first described in 1868 from an occurrence at the Hubbard Tungsten Mine near Trumbull, Connecticut.[6] It forms as a secondary mineral from the alteration of other tungsten-bearing minerals. Tungstite crystallizes in the orthorhombic system and typically appears as yellow to yellowish-green earthy masses.[6]

Meymacite (WO₃·2H₂O): Originally described from Meymac, France, meymacite is now considered an amorphous or poorly crystalline form of hydrated tungsten oxide, analogous to hydrotungstite.[7] It is often found as a product of the alteration of primary tungsten ores.[7]

Hydrotungstite (WO₃·2H₂O): Formally described as a new mineral in 1944 from Oruro, Bolivia, hydrotungstite is a more crystalline dihydrate of tungsten trioxide.[8][9] It occurs as minute, green, tabular crystals resulting from the alteration of ferberite.[8] Hydrotungstite is notably unstable and can dehydrate to form tungstite.[9]

The relationship between these minerals highlights a dehydration pathway, where the more hydrated and often amorphous forms transition to the more stable, less hydrated tungstite.

Quantitative Data Summary

The physicochemical properties of hydrated tungsten oxides are highly dependent on their degree of hydration and crystal structure. The following tables summarize key quantitative data for the most common phases.

| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity |

| Tungstite | WO₃·H₂O | Orthorhombic | 2.5 | 5.5 |

| Hydrotungstite | WO₃·2H₂O | Monoclinic | - | - |

| Meymacite | WO₃·2H₂O | Amorphous | - | - |

| Table 1: Properties of Naturally Occurring Hydrated Tungsten Oxide Minerals.[6][7][9] |

| Hydrated Phase | Crystal System | Key Thermal Events |

| WO₃·H₂O | Orthorhombic | Phase transition to anhydrous monoclinic WO₃ at ~320°C |

| WO₃·2H₂O | Monoclinic | Dehydrates to WO₃·H₂O, then to WO₃ |

| WO₃·0.33H₂O | Orthorhombic/Hexagonal | Stable up to ~320°C, transforms to WO₃ at higher temperatures |

| Table 2: Common Synthetic Hydrated Tungsten Oxide Phases and Their Thermal Behavior.[1][10][11] |

Experimental Protocols for Synthesis

The synthesis of hydrated tungsten oxides is primarily achieved through wet chemical methods. The specific phase, crystal structure, and morphology of the resulting material are highly sensitive to the synthesis conditions.[10]

Acidic Precipitation of Sodium Tungstate

This is a common and straightforward method to produce hydrated tungsten oxides.

Objective: To synthesize WO₃·H₂O nanoparticles.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl, 3M)

-

Deionized water

Protocol:

-

Dissolve a specific amount of sodium tungstate dihydrate in deionized water with vigorous stirring for approximately 30 minutes to ensure a clear solution.

-

Slowly add 3M HCl dropwise into the solution while continuing to stir. The addition of acid will lower the pH and initiate the precipitation of a pale yellow solid. Continue adding HCl until the pH of the solution reaches 2.[12]

-

The resulting suspension is the hydrated tungsten oxide precipitate.

-

For nanoparticle synthesis, the suspension can be transferred to a Teflon-lined stainless-steel autoclave and heated hydrothermally at a set temperature (e.g., 150-180°C) for 24 hours.[12][13]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product repeatedly with deionized water and then with ethanol to remove any remaining ions.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Cation Exchange from Sodium Tungstate

This method produces a high-purity product by removing sodium ions.

Objective: To synthesize high-purity WO₃·H₂O.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Cation exchange resin (e.g., Dowex 50W-X)

-

Deionized water

Protocol:

-

Prepare a cation exchange column with a suitable resin (e.g., Dowex® 50W-X). The resin should be in its hydrogen form.[10]

-

Prepare a 0.1 M solution of sodium tungstate dihydrate in deionized water.

-

Pass the sodium tungstate solution through the prepared cation exchange column. This replaces the Na⁺ ions with H⁺ ions, forming tungstic acid in the solution.[10]

-

The pH of the resulting effluent should be acidic (e.g., pH 1.8-3.5).[10]

-

Allow the acidic solution to age at room temperature for an extended period (e.g., 40 hours). An intense green-yellow precipitate of WO₃·H₂O will form.[1]

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water.

-

Dry the product in an oven at a low temperature.

Hydrothermal Synthesis

Hydrothermal methods allow for excellent control over the crystallinity and morphology of the final product.

Objective: To synthesize crystalline WO₃ nanostructures.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl) or another acidifying agent (e.g., oxalic acid)

-

Optional: A structure-directing agent or capping salt (e.g., NaCl, K₂SO₄)

-

Deionized water

Protocol:

-

Dissolve sodium tungstate dihydrate in deionized water. If using a capping agent like NaCl, add it to the solution and stir until homogeneous.[13]

-

Acidify the solution by adding HCl dropwise until a desired pH (e.g., pH 2) is reached, resulting in a precipitate.[14]

-

Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in a furnace to the desired reaction temperature (e.g., 180°C) for a specific duration (e.g., 24-48 hours).[13][14]

-

After the reaction period, let the autoclave cool down to room temperature.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product multiple times with deionized water and ethanol.

-

Dry the synthesized material in an oven at 80°C for 12 hours.[14]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to hydrated tungsten oxides.

Caption: Natural formation and transformation pathway of hydrated tungsten oxide minerals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of WO3·H2O nanoparticles by pulsed plasma in liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. par.nsf.gov [par.nsf.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. Conditions and Mechanism of Crystallization of Hydrous W-Fe Oxides with a Pyrochlore-Type of Structure (Elsmoreite Group) in the Oxidation Zone of Ore Deposits | MDPI [mdpi.com]

- 8. msaweb.org [msaweb.org]

- 9. mindat.org [mindat.org]

- 10. bib.irb.hr:8443 [bib.irb.hr:8443]

- 11. Synthesis of tungsten trioxide hydrates and their structural properties (2000) | Marijan Gotić | 139 Citations [scispace.com]

- 12. ama-science.org [ama-science.org]

- 13. researchgate.net [researchgate.net]

- 14. ppam.semnan.ac.ir [ppam.semnan.ac.ir]

An In-depth Technical Guide to the Stoichiometry of Tungsten Hydroxide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry, synthesis, and characterization of tungsten hydroxide compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the diverse applications and biological interactions of these materials. The guide details the various stoichiometric forms of this compound, presents experimental protocols for their synthesis, and explores their impact on key cellular signaling pathways.

Stoichiometry and Properties of this compound Compounds

Tungsten exhibits a range of oxidation states, leading to a variety of this compound and hydrated oxide compounds. The most well-characterized of these are derived from tungsten (VI) and tungsten (IV). While tungsten (III) and tungsten (V) hydroxides are mentioned in the literature, detailed synthetic and characterization data are less common. Tungsten compounds can exist as hydrated forms of tungsten trioxide (WO3), which are often referred to as tungstic acid.[1]

The properties and stoichiometry of these compounds are summarized in the tables below.

Table 1: Stoichiometry of Tungsten (VI) Hydroxide and Hydrated Oxides

| Formula | Name | Molar Mass ( g/mol ) | Appearance | Key Characteristics |

| H₂WO₄ or WO₃·H₂O | Tungstic Acid (monohydrate) | 249.85 | Yellow powder | Insoluble in water and acids, but dissolves in alkaline solutions. Decomposes to WO₃ upon heating.[2][3] |

| WO₃·2H₂O | Tungstic Acid (dihydrate) | 267.87 | White microcrystalline powder | Can be prepared by a reverse addition method to yield fine, filterable particles.[4][5] |

| W(OH)₆ | Tungsten (VI) Hydroxide | 285.88 | --- | Also known as orthotungstic acid. |

Table 2: Stoichiometry of Other this compound Compounds

| Formula | Name | Molar Mass ( g/mol ) | Appearance | Key Characteristics |

| WO(OH)₂·2H₂O | Hydrated Tungsten (IV) Hydroxide | 253.89 | X-ray amorphous solid | Formed by the reduction of tungsten (VI) compounds. Stable up to 440°C in an inert atmosphere.[6] |

| W(OH)₃ | Tungsten (III) Hydroxide | 234.86 | --- | Can be formed from the reaction of tungsten (III) oxide with water.[2] Detailed experimental data is limited. |

| W(OH)₅ | Tungsten (V) Hydroxide | 268.87 | --- | Mentioned in the context of tungsten oxides, but specific synthesis and characterization are not well-documented. |

Experimental Protocols

Detailed methodologies for the synthesis of the more common this compound compounds are provided below. These protocols are intended to be a starting point for laboratory preparation.

Synthesis of Yellow Tungstic Acid (WO₃·H₂O)

This protocol is based on the homogeneous precipitation method, which yields a product that is not gelatinous and is easier to handle.[3]

Materials:

-

Sodium tungstate (Na₂WO₄)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Prepare a solution of sodium tungstate in deionized water.

-

Heat the sodium tungstate solution.

-

Slowly and with constant stirring, add a stoichiometric excess of concentrated hydrochloric acid to the heated sodium tungstate solution.

-

Initially, tungsten acid ions (WO₂Cl₄²⁻) will form in the concentrated acid.[3]

-

Allow the solution to stand, or continue heating, to facilitate the gradual escape of HCl. This reduces the acid concentration.

-

As the acidity decreases, yellow tungstic acid (WO₃·H₂O) will precipitate spontaneously from the clear solution.[3]

-

After the precipitation is complete, allow the solid to settle.

-

Decant the supernatant and wash the precipitate several times with deionized water to remove any remaining salts.

-

Dry the resulting yellow powder in an oven at a temperature not exceeding 100°C to avoid dehydration to WO₃.[2]

Synthesis of White Tungstic Acid (WO₃·2H₂O)

This method, known as the reverse addition method, is designed to produce a fine, non-colloidal precipitate of white tungstic acid.[4][5]

Materials:

-

Sodium tungstate (Na₂WO₄)

-

Dilute nitric acid (HNO₃)

-

Aluminum nitrate (Al(NO₃)₃) solution (optional)

-

Ethanol or acetone

-

Deionized water

Procedure:

-

Prepare a dilute solution of nitric acid in a reaction vessel.

-

Slowly add a solution of sodium tungstate to the dilute nitric acid with continuous stirring. This "reversed" addition prevents the formation of a colloidal gel.[4]

-

After the addition is complete, a fine white precipitate of tungstic acid will have formed.

-

(Optional) To aid in precipitation and prevent gelatinization, a small amount of aluminum nitrate solution can be added.[4]

-

Allow the mixture to stand for 3-4 hours to ensure complete precipitation.[4]

-

Filter the precipitate and wash it several times with deionized water.

-

Perform a final wash with ethanol or acetone to remove adsorbed water and help maintain the white color of the product upon drying.[4][5]

-

Dry the product at room temperature.

Synthesis of Hydrated Tungsten (IV) Hydroxide (WO(OH)₂·2H₂O)

This protocol describes the preparation of tungsten (IV) hydroxide through the reduction of a tungsten (VI) source.[6]

Materials:

-

Sodium tungstate (Na₂WO₄) or Tungsten trioxide (WO₃)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Acid or buffer to maintain pH 4-7

Procedure:

-

Prepare an aqueous solution of sodium tungstate or a suspension of tungsten trioxide.

-

Adjust the pH of the solution/suspension to between 4 and 7.

-

Slowly add an aqueous solution of sodium borohydride to the tungsten-containing mixture while stirring.

-

The reduction of tungsten (VI) to tungsten (IV) will occur, resulting in the formation of a precipitate.

-

Continue the reaction until the precipitation is complete. A yield of >98% can be achieved.[6]

-

Isolate the precipitate by filtration or centrifugation.

-

Wash the product with deionized water to remove any unreacted reagents and byproducts.

-

Dry the resulting X-ray amorphous solid, which has the composition WO(OH)₂·2H₂O.[6]

Biological Interactions and Signaling Pathways

Tungsten compounds, particularly in the form of tungstate (WO₄²⁻), have been shown to interact with various biological systems and influence cellular signaling pathways. This is of significant interest in drug development for applications in cancer therapy, as well as for understanding the biological effects of tungsten exposure.[1][7] Tungstate can interfere with phosphate-dependent biochemical pathways due to its ability to polymerize with phosphate.[1] This can lead to the disruption of cellular phosphorylation and dephosphorylation reactions.[1]

Effect on Protein Tyrosine Kinase (PTK) Signaling

Tungstate has been observed to modulate the activity of cytosolic protein tyrosine kinases (cytPTKs), which are crucial enzymes in cellular signal transduction.[1] The effect, however, appears to be cell-type dependent. For instance, in noncancerous rat hepatocytes (Clone-9 cells), higher concentrations of tungsten decrease cytPTK activity.[1] Conversely, in human cancerous hepatocytes (HepG2 cells), tungsten can significantly increase cytPTK activity.[1]

Effect on Cyclic AMP (cAMP) Signaling